molecular formula C9H15N3O4S B13658213 2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid

2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid

Cat. No.: B13658213
M. Wt: 261.30 g/mol
InChI Key: AIWDQGVOTGOVPK-UHFFFAOYSA-N
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Description

2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid is a compound with a molecular weight of 261.3 g/mol . It is known for its unique structure, which includes a pyrazole ring substituted with a sulfonamide group and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with alanine to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives .

Scientific Research Applications

2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trimethyl group on the pyrazole ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H15N3O4S

Molecular Weight

261.30 g/mol

IUPAC Name

2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanoic acid

InChI

InChI=1S/C9H15N3O4S/c1-5-8(7(3)12(4)10-5)17(15,16)11-6(2)9(13)14/h6,11H,1-4H3,(H,13,14)

InChI Key

AIWDQGVOTGOVPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC(C)C(=O)O

Origin of Product

United States

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